Solvaperm Green G

Polymer Chemistry Thermal Analysis Dye Stability

Researchers requiring thermally stable dyes for high-temperature polymer processing face color degradation and migration issues with generic colorants. Solvaperm Green G (CAS 4851-50-7) solves these challenges: • Thermal stability: Maintains color integrity up to 300°C (DIN EN 12877), ideal for ABS, PC, PS extrusion/injection molding. • Migration resistance: LogP 8.32 ensures minimal blooming/leaching in non-polar matrices, critical for food-contact and medical applications. • Light fastness: 7-8 rating on blue wool scale for durable outdoor and automotive use.

Molecular Formula C34H34N2O4
Molecular Weight 534.6 g/mol
CAS No. 4851-50-7
Cat. No. B1615277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolvaperm Green G
CAS4851-50-7
Molecular FormulaC34H34N2O4
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
InChIInChI=1S/C34H34N2O4/c1-33(2,3)19-7-11-21(12-8-19)35-23-15-16-24(36-22-13-9-20(10-14-22)34(4,5)6)28-27(23)31(39)29-25(37)17-18-26(38)30(29)32(28)40/h7-18,35-38H,1-6H3
InChIKeyKWBCXNHXXWZCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solvent Green 28: Key Properties


1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone (CAS 4851-50-7), commonly known as Solvent Green 28 or C.I. 625580, is a synthetic anthraquinone dye characterized by a 1,4-bis(arylamino)-5,8-dihydroxy substitution pattern [1]. This compound is distinguished by its high thermal stability, as evidenced by its ability to withstand processing temperatures up to 300 °C in polymer matrices [2], and its pronounced lipophilicity, with a reported LogP value of 8.32 [3]. These properties render it a robust and durable colorant for demanding industrial applications.

Irreplaceability of Solvent Green 28


Generic substitution among anthraquinone dyes is not straightforward due to the profound impact of substituent groups on key performance metrics. For instance, the presence of the 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) group in 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone significantly elevates its lipophilicity (LogP = 8.32) compared to its unsubstituted phenyl analog, Disperse Green 5 (LogP = 5.57) [1]. This difference directly influences solubility, migration behavior, and polymer compatibility [2]. Furthermore, while many anthraquinone dyes offer good thermal stability, the specific combination of the tert-butylphenylamino and dihydroxy groups in this compound enables it to maintain color integrity at 300 °C under standardized conditions (DIN EN 12877) [3], a performance benchmark not uniformly met by all class members. Such variations underscore that analogous compounds are not functionally interchangeable for applications demanding precise thermal and solubility profiles.

Solvent Green 28: Key Differentiators


Thermal Stability in Polymer Matrices

1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone demonstrates a high degree of thermal stability, with a reported heat resistance of 300 °C when tested at 1/3 standard depth with 1% TiO2 in polymer matrices such as ABS (4% TiO2) and PS (2% TiO2), as evaluated according to DIN EN 12877 [1]. This performance is comparable to that of Solvent Blue 35, which also shows a 300 °C heat resistance under similar conditions, but the target compound's stability is explicitly linked to a standardized, rigorous test method . In contrast, the unsubstituted analog Disperse Green 5 has a reported melting point of 245 °C, indicating a lower threshold for thermal degradation .

Polymer Chemistry Thermal Analysis Dye Stability

Enhanced Lipophilicity vs. Disperse Green 5

The introduction of tert-butyl groups on the phenyl rings of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone results in a calculated LogP (octanol-water partition coefficient) of 8.32 [1]. This value is significantly higher than the LogP of 5.57 reported for the unsubstituted phenyl analog, 1,4-dihydroxy-5,8-bis(phenylamino)anthraquinone (Disperse Green 5) [2]. The 2.75 LogP unit difference corresponds to a more than 500-fold increase in lipophilicity, which directly translates to superior solubility in non-polar organic solvents and polymer melts.

Lipophilicity Solubility Polymer Compatibility

Species-Selective DHODH Inhibition

In enzymatic assays, 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone exhibits potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC50 of 35 nM [1]. Notably, its inhibitory activity against rat DHODH is significantly weaker, with an IC50 of 3500 nM, representing a 100-fold loss in potency [1]. This species-selectivity profile, while not compared directly to other compounds, is a specific and quantifiable characteristic of this molecule that may guide its utility in parasitology research where discrimination between host and pathogen enzyme targets is desired.

Enzyme Inhibition DHODH Species Selectivity

High-Yield Synthesis Route

A robust and efficient synthetic route for 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone has been described, achieving high yields. For instance, a patent example reports a 93.5% yield when using N-methylpyrrolidone as a solvent, and yields of 98% and 96.1% when using 1,2-dichlorobenzene or 1,2,4-trichlorobenzene, respectively [1]. This level of synthetic efficiency is a critical factor for commercial viability and cost-effective procurement, ensuring reliable supply and consistent product quality.

Synthetic Chemistry Process Optimization Yield

Light Fastness and Photostability

The compound demonstrates a high degree of photostability, with reported light fastness values of 7–8 on the standard blue wool scale [1]. This performance is in line with other high-performance anthraquinone dyes like Solvent Blue 104, which is also rated at light fastness grade 8 [2]. However, this value is notably superior to many azo dyes, which typically exhibit lower light fastness and are more prone to photodegradation [3].

Light Fastness Photostability Durability

Solvent Green 28 Applications


High-Temperature Polymer Processing

Given its validated thermal stability at 300 °C [1], 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone is ideally suited for coloring engineering plastics such as ABS, polycarbonate (PC), and polystyrene (PS) during high-temperature extrusion and injection molding. Its ability to maintain color integrity under these conditions prevents costly defects like color streaking or fading, ensuring consistent part-to-part coloration.

Migration-Resistant Colorants for Polyolefins

The high LogP value of 8.32 [2] indicates superior compatibility with non-polar, hydrophobic polymer matrices like polyolefins (e.g., polyethylene, polypropylene). This minimizes dye migration to the surface (blooming) and leaching into surrounding media, which is critical for applications requiring food-contact approval, medical devices, or long-term aesthetic stability in consumer products.

Selective Probe for Plasmodium DHODH

The compound's 100-fold selectivity for Plasmodium falciparum DHODH (IC50 = 35 nM) over rat DHODH (IC50 = 3500 nM) [3] positions it as a valuable chemical probe for studying species-specific enzyme inhibition. Researchers investigating novel antimalarial targets can utilize this compound to dissect the role of DHODH in parasite metabolism with reduced interference from mammalian enzyme activity, facilitating target validation and mechanism-of-action studies.

Outdoor and Automotive Colorants

With a light fastness rating of 7–8 [4], this dye provides excellent resistance to photodegradation. It is therefore a strong candidate for coloring outdoor products (e.g., garden furniture, sporting goods) and automotive interior components (e.g., dashboard trim, seat fabrics) that are subjected to prolonged UV exposure, ensuring long-lasting color vibrancy and product appeal.

Technical Documentation Hub

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